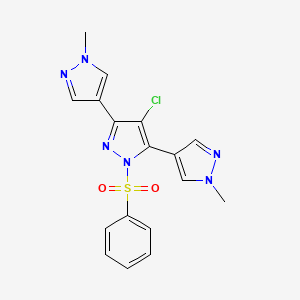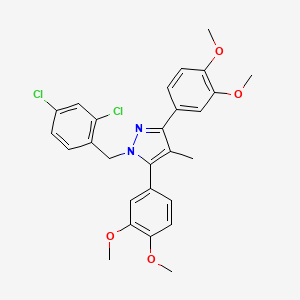![molecular formula C21H24IN7 B14923866 N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14923866.png)
N'-benzyl-N,N-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2-iodobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the reaction of 2-iodobenzaldehyde with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 2-iodobenzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in 2-iodobenzaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Iodobenzoic acid.
Reduction: 2-Iodobenzyl alcohol.
Substitution: 2-Azidobenzaldehyde.
Scientific Research Applications
2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.
4-Iodobenzaldehyde: Similar structure but with the iodine atom in the para position.
2-Formyl-3′-methoxybiphenyl: Contains a formyl group and a methoxy group on a biphenyl scaffold.
Uniqueness
2-IODOBENZALDEHYDE 1-[4-(BENZYLAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of both the iodobenzaldehyde and triazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24IN7 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
6-N-benzyl-2-N,2-N-diethyl-4-N-[(E)-(2-iodophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H24IN7/c1-3-29(4-2)21-26-19(23-14-16-10-6-5-7-11-16)25-20(27-21)28-24-15-17-12-8-9-13-18(17)22/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27,28)/b24-15+ |
InChI Key |
WZSPDOIFVNNOJM-BUVRLJJBSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2I)NCC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2I)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide](/img/structure/B14923793.png)
![2-[(4-chlorophenyl)amino]-N'-[1-(4-fluorophenyl)ethylidene]butanehydrazide](/img/structure/B14923795.png)

![3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923812.png)

![2-Anilino-N'~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide](/img/structure/B14923819.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B14923841.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923847.png)
![4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B14923856.png)
![3-(difluoromethyl)-5-(ethylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14923869.png)
![2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B14923871.png)
![5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923872.png)
